molecular formula C12H22O3 B6227344 {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol CAS No. 1483547-03-0

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol

Cat. No.: B6227344
CAS No.: 1483547-03-0
M. Wt: 214.30 g/mol
InChI Key: SNQHXXSLSZNVLI-UHFFFAOYSA-N
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Description

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol is a versatile chemical compound with a unique structure that includes two oxane (tetrahydropyran) rings connected by a methylene bridge and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol typically involves the reaction of oxane derivatives under specific conditions. One common method includes the use of oxirane (epoxide) intermediates, which react with oxane derivatives in the presence of a catalyst to form the desired compound. The reaction conditions often involve controlled temperatures and pressures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The oxane rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction can produce various alcohols.

Scientific Research Applications

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {4-[(oxiran-2-yl)methyl]oxan-4-yl}methanol: A similar compound with an oxirane ring instead of an oxane ring.

    {4-[(tetrahydrofuran-4-yl)methyl]oxan-4-yl}methanol: Contains a tetrahydrofuran ring instead of an oxane ring.

Uniqueness

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol is unique due to its dual oxane ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

1483547-03-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

[4-(oxan-4-ylmethyl)oxan-4-yl]methanol

InChI

InChI=1S/C12H22O3/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11/h11,13H,1-10H2

InChI Key

SNQHXXSLSZNVLI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2(CCOCC2)CO

Purity

95

Origin of Product

United States

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